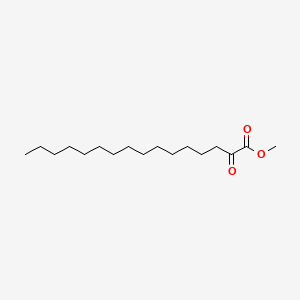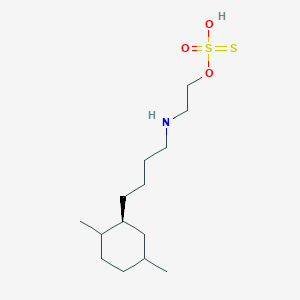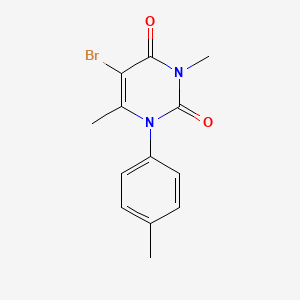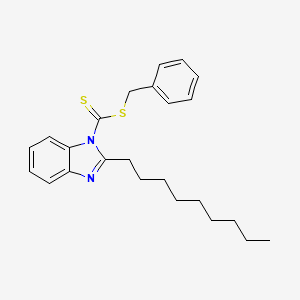![molecular formula C44H28Si B14173742 Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane CAS No. 922501-43-7](/img/structure/B14173742.png)
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane is a complex organosilicon compound characterized by its unique structure, which includes multiple phenylethynyl groups attached to a central silicon atom
Méthodes De Préparation
The synthesis of Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane typically involves the Sonogashira cross-coupling reaction. This method uses dibrominated or diiodinated precursors and arylacetylenes under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a copper(I) iodide co-catalyst. The reaction conditions are usually mild, and the product is obtained in good yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Analyse Des Réactions Chimiques
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane has several scientific research applications:
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Mécanisme D'action
The mechanism by which Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane exerts its effects is primarily through its interaction with light. The compound’s phenylethynyl groups allow for strong π-electron conjugation, which enhances its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in luminescence. This property is exploited in various applications, including bioimaging and optoelectronics .
Comparaison Avec Des Composés Similaires
Bis(phenylethynyl)bis[2-(phenylethynyl)phenyl]silane can be compared with other similar compounds, such as:
1,4-Bis(phenylethynyl)benzene: This compound has a simpler structure with only two phenylethynyl groups attached to a benzene ring.
9,10-Bis(phenylethynyl)anthracene: This compound is known for its high photoluminescence efficiency and is used in similar applications, such as optoelectronics and bioimaging.
The uniqueness of this compound lies in its silicon core, which provides additional stability and allows for further functionalization, making it a valuable compound in various scientific fields.
Propriétés
Numéro CAS |
922501-43-7 |
|---|---|
Formule moléculaire |
C44H28Si |
Poids moléculaire |
584.8 g/mol |
Nom IUPAC |
bis(2-phenylethynyl)-bis[2-(2-phenylethynyl)phenyl]silane |
InChI |
InChI=1S/C44H28Si/c1-5-17-37(18-6-1)29-31-41-25-13-15-27-43(41)45(35-33-39-21-9-3-10-22-39,36-34-40-23-11-4-12-24-40)44-28-16-14-26-42(44)32-30-38-19-7-2-8-20-38/h1-28H |
Clé InChI |
WFXIUZSRZAREGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=CC=CC=C2[Si](C#CC3=CC=CC=C3)(C#CC4=CC=CC=C4)C5=CC=CC=C5C#CC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


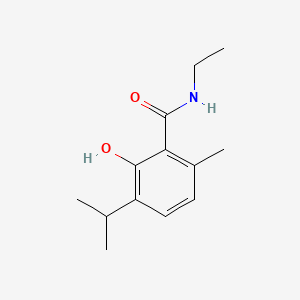
![2-[(1-Benzyl-4,7-dioxo-4,5,6,7-tetrahydro-1h-imidazo[4,5-d]pyridazin-2-yl)sulfanyl]acetamide](/img/structure/B14173666.png)


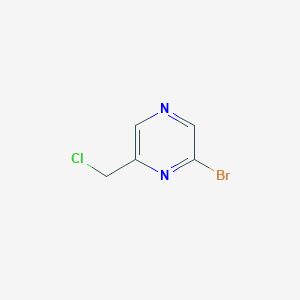
![5-[(4-Sulfanylphenoxy)methyl]pyridine-2(1H)-thione](/img/structure/B14173680.png)
![1-(3-Chloro-4-fluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14173697.png)

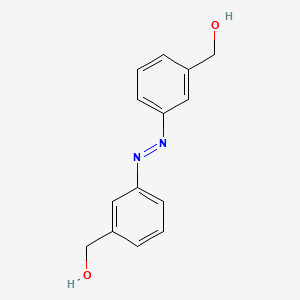
![N-[1-(Dimethylamino)ethylidene]phosphoramidic difluoride](/img/structure/B14173715.png)
